![molecular formula C15H11F3O3 B1328845 2-{[3-(三氟甲基)苄基]氧基}苯甲酸 CAS No. 1040038-41-2](/img/structure/B1328845.png)

2-{[3-(三氟甲基)苄基]氧基}苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

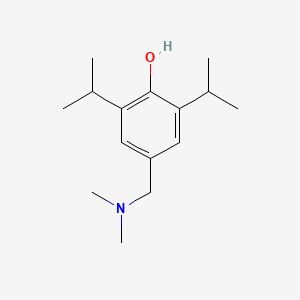

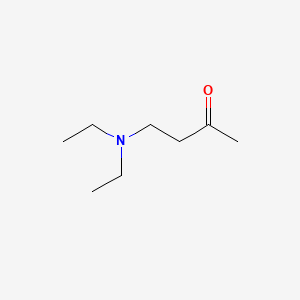

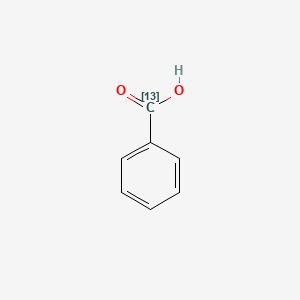

“2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” is a chemical compound with the molecular formula C15H11F3O3 . It has a molecular weight of 296.25 . This compound is used in biochemical genetics studies and was used in the synthesis of 1,3,4-oxadiazole derivatives .

Synthesis Analysis

The synthesis of “2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” involves the use of 2-(Trifluoromethyl)benzoic acid . This compound was used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety .Molecular Structure Analysis

The InChI code for “2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” is 1S/C15H11F3O3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)14(19)20/h1-8H,9H2,(H,19,20) .Physical And Chemical Properties Analysis

“2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” is a slightly yellow to yellow-brown crystalline powder . It has a molecular weight of 296.25 .科学研究应用

超分子和高分子柱

- 锥形结构单元,包括 2-{[3-(三氟甲基)苄基]氧基}苯甲酸的衍生物,在超分子和高分子柱中稳定六方柱状中间相。这些化合物的烷基尾部的氟化显着稳定了它们的中间相 (Percec 等人,1995).

在荧光探针中的作用

- 使用苯甲酸衍生物(包括 2-{[3-(三氟甲基)苄基]氧基}苯甲酸)的新型荧光探针可以选择性地检测高反应性氧类,并区分特定种类,这在生物和化学应用中很有用 (Setsukinai 等人,2003).

配位聚合物中的合成和晶体结构

- 苯甲酸衍生物(包括 2-{[3-(三氟甲基)苄基]氧基}苯甲酸)已用于合成镧系元素基配位聚合物。这些配合物表现出有趣的结构和光物理性质 (Sivakumar 等人,2011).

选择性氢化过程

- 苯甲酸衍生物(包括类似于 2-{[3-(三氟甲基)苄基]氧基}苯甲酸的衍生物)的气相氢化已针对在负载金的催化剂上形成苯甲醇进行了研究。这展示了它们在催化过程中的应用 (Perret 等人,2014).

合成和光电化学性质

- 苯甲酸衍生物(包括 2-{[3-(三氟甲基)苄基]氧基}苯甲酸)已用于酞菁的合成。这些化合物因其电化学和光电化学性质而受到研究,这与电化学技术有关 (Kamiloğlu 等人,2018).

无催化剂脱羧三氟甲基化

- 一项研究提出了一种无催化剂脱羧三氟甲基化苯甲酸衍生物的方法。这种环境友好的转化可以放大到良好的产率,证明了该化合物在绿色化学中的效用 (Wang 等人,2017).

安全和危害

The safety information for “2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” indicates that it is an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

作用机制

Target of Action

It’s known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The presence of the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The compound may be involved in the pathway of reverse transcriptase enzyme inhibition .

Pharmacokinetics

The solubility of 3-(trifluoromethyl)benzoic acid in dense carbon dioxide was evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide .

Result of Action

The presence of the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, which may improve drug potency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid. For instance, the solubility of 3-(trifluoromethyl)benzoic acid in dense carbon dioxide was evaluated, suggesting that the compound’s solubility and, therefore, its bioavailability and efficacy, could be influenced by the presence of dense carbon dioxide .

属性

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)14(19)20/h1-8H,9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXGYHZVZPJAAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649310 |

Source

|

| Record name | 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid | |

CAS RN |

1040038-41-2 |

Source

|

| Record name | 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[2.2.2]octane](/img/structure/B1328764.png)

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)